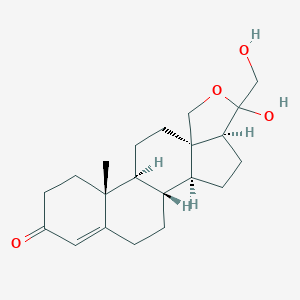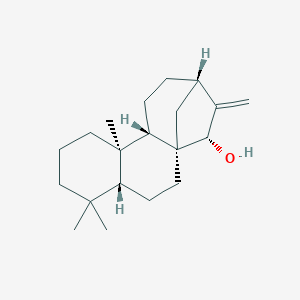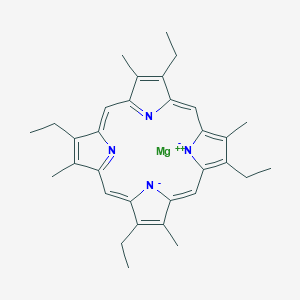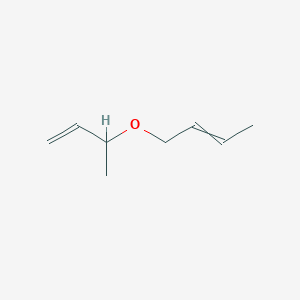
1-Butene, 3-(2-butenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 3-(2-butenyloxy)- is a chemical compound that belongs to the family of alkenes. It is also known as 2-Butenyloxy-1-butene and has the chemical formula C8H14O. This compound is widely used in scientific research for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 1-Butene, 3-(2-butenyloxy)- is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the double bond in the molecule. The butenyl group can also act as a leaving group in certain reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Butene, 3-(2-butenyloxy)-. However, it has been reported to exhibit low toxicity and is not expected to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Butene, 3-(2-butenyloxy)- in lab experiments is its versatility. It can be used in a wide range of organic reactions and can act as a building block for the synthesis of various organic compounds. However, one of the limitations is the high cost of the compound, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research on 1-Butene, 3-(2-butenyloxy)-. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Additionally, the compound may have potential applications in the field of medicinal chemistry, such as the development of new drugs and therapies. Further research is needed to fully understand the potential of 1-Butene, 3-(2-butenyloxy)- in these and other areas.
In conclusion, 1-Butene, 3-(2-butenyloxy)- is a versatile and potentially useful compound in scientific research. Its unique properties and potential applications make it an area of interest for researchers in various fields. Further research is needed to fully explore its potential and develop new applications for this compound.
Synthesemethoden
1-Butene, 3-(2-butenyloxy)- can be synthesized through the reaction of 1-butene and 2-buten-1-ol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to obtain the desired product. The purity of the product can be improved through various purification techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
1-Butene, 3-(2-butenyloxy)- has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds. It can also be used as a reagent in organic synthesis reactions such as the Heck reaction, Suzuki coupling, and Sonogashira coupling. Furthermore, it has been used as a ligand in coordination chemistry and as a stabilizer in polymerization reactions.
Eigenschaften
CAS-Nummer |
1476-05-7 |
|---|---|
Produktname |
1-Butene, 3-(2-butenyloxy)- |
Molekularformel |
C30H50O2 |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1-but-3-en-2-yloxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-7-9-8(3)5-2/h4-6,8H,2,7H2,1,3H3 |
InChI-Schlüssel |
XYFNXHGRCIZMQQ-UHFFFAOYSA-N |
SMILES |
CC=CCOC(C)C=C |
Kanonische SMILES |
CC=CCOC(C)C=C |
Synonyme |
3-(2-Butenyloxy)-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



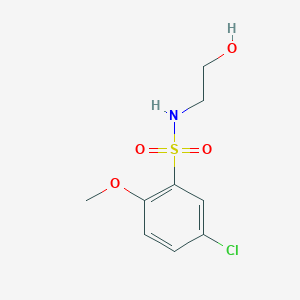
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
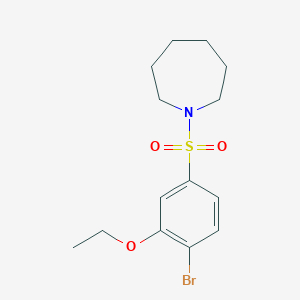
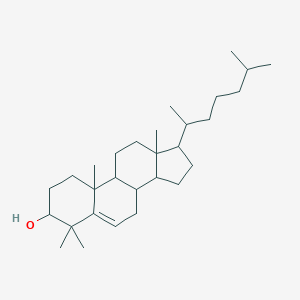
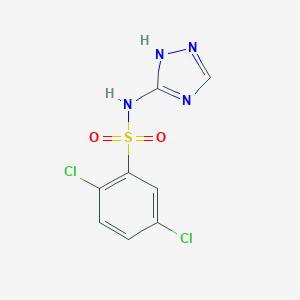
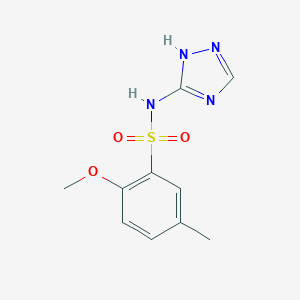
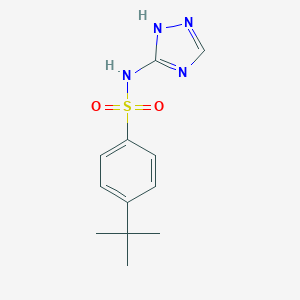
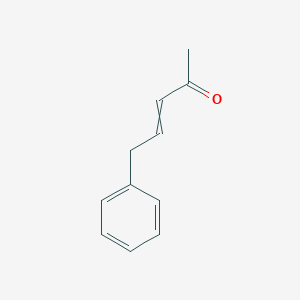
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
